molecular formula C10H9ClF3NO2 B14848835 Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate

Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate

Cat. No.: B14848835
M. Wt: 267.63 g/mol
InChI Key: AKIJWUCWSMZWMN-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the pyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with ethyl acetate under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or lithium diisopropylamide (LDA) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its effective pest control properties.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate can be compared with other trifluoromethyl-substituted pyridines, such as:

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Uniqueness: The unique combination of the ethyl acetate group and the trifluoromethyl-substituted pyridine ring in this compound imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

ethyl 2-[2-chloro-3-(trifluoromethyl)pyridin-4-yl]acetate

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-7(16)5-6-3-4-15-9(11)8(6)10(12,13)14/h3-4H,2,5H2,1H3

InChI Key

AKIJWUCWSMZWMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=NC=C1)Cl)C(F)(F)F

Origin of Product

United States

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